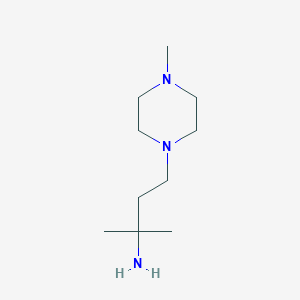

2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine

Description

2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine is a tertiary aliphatic amine featuring a branched butan-2-amine backbone substituted with a 4-methylpiperazine group. Its molecular formula is C₁₀H₂₃N₃ (molecular weight: 185.31 g/mol) . The compound's structure combines a flexible aliphatic chain with a piperazine ring, a motif frequently observed in bioactive molecules due to its ability to enhance solubility and participate in hydrogen bonding.

Properties

IUPAC Name |

2-methyl-4-(4-methylpiperazin-1-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-10(2,11)4-5-13-8-6-12(3)7-9-13/h4-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLLNRYJCITPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN1CCN(CC1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Using 1-Methylpiperazine

One common approach starts with a ketone or aldehyde precursor such as 4-piperidone monohydrate monohydrochloride, which is reacted with 1-methylpiperazine under reductive amination conditions.

- Reagents and Conditions :

- 4-piperidone monohydrate monohydrochloride

- Potassium carbonate (K2CO3)

- N,N-dimethylformamide (DMF) as solvent

- 1-methylpiperazine

- Sodium triacetoxyborohydride (NaBH(OAc)3)

- Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

- Room temperature (rt) or mild heating (70–80°C)

- Procedure : The ketone is first reacted with 1-methylpiperazine in the presence of K2CO3 and DMF at elevated temperature to form an imine intermediate. This is followed by reduction with NaBH(OAc)3 in DCM or DCE at room temperature to yield the secondary amine.

- Yield and Purification : The product is typically purified by standard extraction and chromatographic techniques, yielding moderate to good yields (often >50%).

Alkylation of Piperazine Derivatives

Another method involves alkylation of 4-methylpiperazine with suitable haloalkanes or sulfonate esters derived from 2-methylbutan-2-amine precursors.

- Reagents and Conditions :

- 4-methylpiperazine

- Alkyl halides such as 2-bromopropane or methanesulfonate derivatives

- Potassium carbonate (K2CO3)

- Solvents such as DMF or DMF/H2O mixture

- Room temperature to moderate heating

- Procedure : The nucleophilic nitrogen of 4-methylpiperazine displaces the halide or sulfonate group on the alkylating agent, forming the desired substituted amine.

- Additional Steps : Oxidation and reduction steps may be employed to adjust functional groups, for example, oxidation with m-chloroperoxybenzoic acid (mCPBA) followed by reduction with iron powder in acetic acid to modify nitro groups if present.

- Yield and Purification : These reactions typically proceed with good selectivity and yields, followed by purification through extraction and chromatographic methods.

Protection and Deprotection Strategies

Protection of amine groups using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups is common to control reactivity during multi-step synthesis.

- Protection :

- Boc and Cbz groups are introduced to amine functionalities to prevent side reactions.

- Typical reagents include Boc anhydride or Cbz chloride.

- Deprotection :

- Boc groups are removed under acidic conditions (e.g., 4 M HCl in EtOAc).

- Cbz groups are removed by catalytic hydrogenation using Pd/C.

- Application : These steps allow selective functionalization of the molecule without interference from free amines.

General Synthetic Scheme Summary

| Step | Starting Material | Reagents & Conditions | Key Transformation | Yield (%) |

|---|---|---|---|---|

| 1 | 4-piperidone monohydrate monohydrochloride | K2CO3, DMF, 70-80°C | Formation of imine intermediate | Moderate |

| 2 | Imine intermediate + 1-methylpiperazine | NaBH(OAc)3, DCM/DCE, rt | Reductive amination to secondary amine | Good (50-70%) |

| 3 | 4-methylpiperazine + alkyl halide | K2CO3, DMF, rt | N-alkylation | Good (60-80%) |

| 4 | Protected amine derivatives | Acidic or catalytic hydrogenation | Deprotection of Boc or Cbz groups | High (>80%) |

- NMR Spectroscopy : Proton NMR (1H NMR) data typically shows characteristic signals for methyl groups (singlets around δ 1.4–2.3 ppm), methylene protons adjacent to nitrogen atoms (multiplets around δ 2.2–3.5 ppm), and aromatic or heterocyclic protons if present.

- Mass Spectrometry (MS) : FAB-MS or ESI-MS confirms molecular ion peaks consistent with the expected molecular weight (e.g., m/z 349 [M+H]+ for related derivatives).

- Purity Assessment : Chromatographic techniques such as HPLC or TLC are used to monitor reaction progress and purity.

- The use of sodium triacetoxyborohydride in reductive amination is preferred due to its mildness and selectivity, minimizing over-reduction or side reactions.

- Potassium carbonate is effective as a base in alkylation and coupling reactions, facilitating nucleophilic substitution.

- Protection/deprotection steps are crucial for multi-step syntheses to achieve high overall yields and selectivity.

- Microwave-assisted synthesis has been reported to enhance reaction rates and yields in some coupling steps.

- The choice of solvent (DMF, DCM, DCE) and temperature critically influences reaction efficiency and product purity.

The preparation of 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine involves established organic synthesis techniques centered on reductive amination and nucleophilic substitution on piperazine derivatives. Careful selection of reaction conditions, protecting groups, and purification methods ensures efficient synthesis with good yields and product integrity. These methods are supported by detailed experimental data and analytical characterization from multiple authoritative sources.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction may produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted piperazine derivatives.

Scientific Research Applications

2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Industry: It is used in the production of various chemical products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table highlights structural analogues of 2-methyl-4-(4-methylpiperazin-1-yl)butan-2-amine, emphasizing differences in core scaffolds and substituents:

| Compound Name | Core Structure | Molecular Formula | Key Features | References |

|---|---|---|---|---|

| 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine | Aliphatic amine | C₁₀H₂₃N₃ | Branched aliphatic chain; flexible conformation | |

| 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | Aromatic amine (aniline) | C₁₂H₁₉N₃ | Aromatic ring enhances rigidity; potential for π-π interactions | |

| Olanzapine | Thieno-benzodiazepine | C₁₇H₂₀N₄S | Fused heterocyclic core; clinically approved antipsychotic | |

| 4-(1-Methylpiperidin-4-yl)butan-2-amine | Piperidine derivative | C₁₀H₂₂N₂ | Piperidine ring (saturated) reduces basicity compared to piperazine | |

| 2-(4-Benzylpiperazin-1-yl)ethylamine | Benzyl-substituted | C₁₄H₂₃N₃ | Benzyl group increases hydrophobicity; ethyl linker enhances flexibility |

Physicochemical and Pharmacological Properties

The table below compares molecular weight, solubility, and pharmacological notes:

| Compound | Molecular Weight (g/mol) | Solubility/Physical State | Pharmacological Notes | |

|---|---|---|---|---|

| 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine | 185.31 | Not reported | Potential synthetic intermediate; unstudied bioactivity | |

| 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | 205.30 | 97% purity (commercial samples) | Used in coupling reactions (e.g., ) | |

| Olanzapine | 312.43 | Low aqueous solubility | FDA-approved for schizophrenia; targets serotonin/dopamine receptors | |

| 2-(4-Benzylpiperazin-1-yl)ethylamine | 233.36 | Liquid (storage at 4°C) | Research chemical; no clinical data |

Biological Activity

2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine is a compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including comparative analyses with similar compounds.

The molecular formula for 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine is C11H20N3. It features a piperazine ring, which is characteristic of many biologically active compounds. The compound's structure allows it to interact with various biological targets, making it a subject of interest for therapeutic applications.

Biological Activities

Research indicates that 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine exhibits several biological activities:

1. Antimicrobial Properties

Studies have shown that this compound possesses notable antimicrobial activity. It has been evaluated against various bacterial and fungal strains, demonstrating effectiveness comparable to standard antibiotics and antifungals.

2. Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest it may inhibit viral replication through interactions with viral proteins or host cell receptors.

3. Neurotransmitter Interaction

The piperazine moiety in the compound is known to interact with neurotransmitter systems, particularly serotonin receptors (5-HT_2A and 5-HT_2C). This interaction suggests potential psychoactive effects, which may be leveraged in treating mood disorders.

The biological effects of 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine are thought to arise from its ability to bind to specific molecular targets:

1. Enzyme Modulation

The compound can modulate the activity of various enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

2. Receptor Binding

By binding to serotonin receptors, the compound may influence mood regulation and exhibit entactogenic effects, similar to other serotonergic agents.

Comparative Analysis with Similar Compounds

To highlight the unique properties of 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 4-Methylpiperazine | Structure | Mild psychoactive effects | Simpler structure |

| 2-Methyl-2-butanamine | Structure | Limited antimicrobial activity | Lacks piperazine ring |

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine:

Case Study 1: Antimicrobial Efficacy

In a study comparing the antimicrobial efficacy of various compounds, 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine exhibited significant activity against resistant strains of bacteria, outperforming conventional antibiotics in some cases.

Case Study 2: Neurotransmitter Interaction

Research involving animal models indicated that administration of this compound led to increased serotonin levels in the brain, suggesting potential applications in treating depression and anxiety disorders.

Q & A

Basic: What are the standard protocols for synthesizing 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves coupling a piperazine derivative with a substituted butan-2-amine precursor. For example, in related compounds, intermediates like (1S,4S)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine are synthesized via hydrogenolysis of dibenzyl-protated amines under catalytic hydrogenation (e.g., Pd/C in methanol) . Optimization includes:

- Temperature control : Maintain 25–40°C to avoid side reactions.

- Catalyst selection : Use Pd/C or PtO₂ for efficient deprotection.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in piperazine coupling steps .

Basic: Which spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

- NMR spectroscopy : Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to assign protons and carbons. For example, methylpiperazine protons resonate at δ 2.2–3.0 ppm (triplet or quartet patterns) .

- Mass spectrometry (ESI+) : Confirm molecular ions (e.g., m/z 198 [M+H]⁺ for similar amines) .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For polymorphs, compare unit cell parameters and hydrogen-bonding networks (e.g., P-1 space group for olanzapine derivatives) .

Advanced: How can researchers resolve discrepancies in NMR or mass spectrometry data during structural validation?

Methodological Answer:

- NMR conflicts :

- Use 2D experiments (COSY, HSQC) to resolve overlapping signals.

- Check for dynamic effects (e.g., hindered rotation in piperazine rings) causing splitting .

- MS anomalies :

- Verify isotopic patterns to distinguish [M+H]⁺ from adducts (e.g., Na⁺/K⁺).

- Perform HRMS to confirm exact mass (e.g., deviation < 2 ppm) .

Advanced: How should polymorphism in 2-Methyl-4-(4-methylpiperazin-1-yl)butan-2-amine be analyzed experimentally?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Compare lattice parameters (e.g., a, b, c axes) and torsion angles across polymorphs. For example, olanzapine derivatives exhibit distinct stacking (e.g., columnar vs. layered) depending on solvent inclusion .

- DSC/TGA : Identify thermal transitions (melting points, desolvation events) to differentiate forms.

- Powder XRD : Match experimental patterns with simulated data from SHELX-refined structures .

Advanced: How to design experiments to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Synthetic modifications : Introduce substituents at the piperazine nitrogen or butan-2-amine backbone (e.g., methyl vs. cyclopropyl groups) .

- Biological assays : Pair with in vitro binding assays (e.g., receptor affinity studies) to correlate structural changes with activity.

- Computational docking : Use software like AutoDock to model interactions with target proteins (e.g., dopamine receptors) and validate with SAR data .

Advanced: What strategies mitigate hygroscopicity or instability in this compound during storage?

Methodological Answer:

- Lyophilization : Remove solvent residues to prevent hydrate formation.

- Storage conditions : Use desiccants (silica gel) and inert atmospheres (argon) in amber vials to avoid photodegradation.

- Stability testing : Monitor decomposition via HPLC at intervals (e.g., 0, 3, 6 months) under accelerated conditions (40°C/75% RH) .

Advanced: Which computational methods predict the electronic properties of this compound?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to compute HOMO/LUMO energies, electrostatic potentials, and partial charges.

- MD simulations : Analyze solvation effects (e.g., water/octanol partitioning) with GROMACS.

- ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity from logP, PSA, and Rule of Five compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.